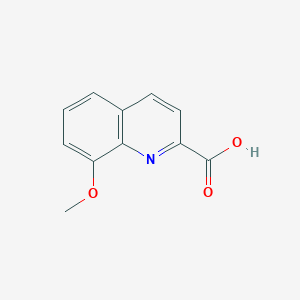
8-甲氧基喹啉-2-羧酸
描述
Synthesis Analysis
The biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, a compound similar to MQCA, has been studied. It was shown to derive from tryptophan metabolism. In the insect, it is generated from tryptophan via kynurenine and 3-hydroxykynurenine .
Molecular Structure Analysis
The molecular formula of MQCA is C11H9NO3 . The InChI key is RAZRTJLTLNPWKV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of MQCA is 203.2 . It is a solid at room temperature and should be stored in a dry place between 2-8°C .
科学研究应用
Specific Scientific Field
Summary of the Application
8-Methoxyquinoline-2-carboxylic acid is a derivative of 8-Hydroxyquinoline (8-HQ), which has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Methods of Application or Experimental Procedures
The synthesis of 8-HQ derivatives involves coupling of 8-hydroxyquinoline-2-carboxylic acid and other compounds using specific reagents .
Results or Outcomes
Numerous 8-HQ-based molecules have been developed as potent lead compounds with good efficacy and low toxicity. These compounds have shown promise in the development of drugs against numerous diseases, including cancer .
Iron Chelation in Insects
Specific Scientific Field
Summary of the Application
8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been found in high concentrations in the regurgitate of Spodoptera larvae .
Methods of Application or Experimental Procedures
The compound is produced by the larvae and not by their commensal gut bacteria. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine .
Results or Outcomes
8-HQA is a strong chelator of Fe (II), and it is believed to act as an iron chelator to control the gut microbiome .
Synthesis of Novel Oxorhenium (V) Complexes
Specific Scientific Field
Summary of the Application
4-Methoxy-2-quinolinecarboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the preparation of novel oxorhenium (V) complexes .
Methods of Application or Experimental Procedures
The synthesis involves the coupling of 4-Methoxy-2-quinolinecarboxylic acid with other compounds to form the desired complex .
Results or Outcomes
The resulting oxorhenium (V) complexes have potential applications in various fields, although the specific results or outcomes of this application are not detailed in the source .
Antiviral and Antibacterial Activities
Specific Scientific Field
Summary of the Application
8-Hydroxyquinoline derivatives, including 8-Methoxyquinoline-2-carboxylic acid, have shown potential antiviral and antibacterial activities .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves various organic reactions, such as substitution, elimination, oxidation, and coupling .
Results or Outcomes
These compounds have shown promise in the development of drugs against various diseases, including viral and bacterial infections .
Synthesis of Hybrid Compounds
Specific Scientific Field
Summary of the Application
8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the synthesis of hybrid compounds. These compounds have been developed by coupling 8-hydroxyquinoline-2-carboxylic acid with other compounds such as ciprofloxacin .
Methods of Application or Experimental Procedures
The synthesis involves the use of 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N, N-diisopropylethylamine (DIEA) for the coupling process .
Results or Outcomes
The resulting hybrid compounds could potentially have various pharmacological properties, although the specific results or outcomes of this application are not detailed in the source .
Applications in Organic Synthesis
Specific Scientific Field
Summary of the Application
Carboxylic acids, including 8-Methoxyquinoline-2-carboxylic acid, have wide applications in organic synthesis. They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .
Methods of Application or Experimental Procedures
Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results or Outcomes
The outcomes of these applications are diverse, ranging from the synthesis of new compounds to the modification of materials at the nanoscale .
安全和危害
The safety information available for MQCA indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
属性
IUPAC Name |
8-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRTJLTLNPWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491354 | |
| Record name | 8-Methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinoline-2-carboxylic acid | |
CAS RN |
21141-35-5 | |
| Record name | 8-Methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







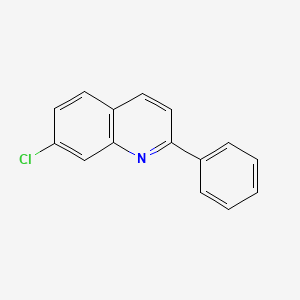


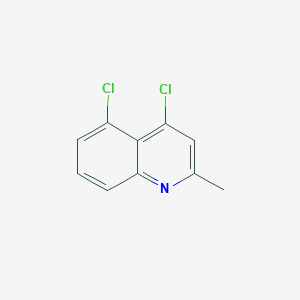
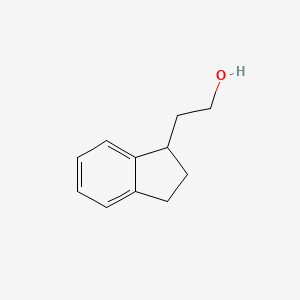

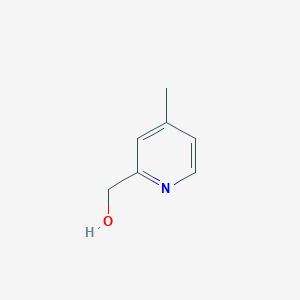

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)
